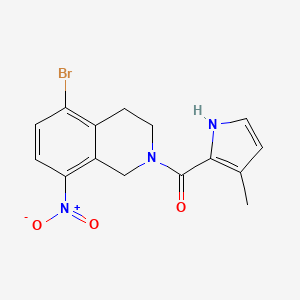

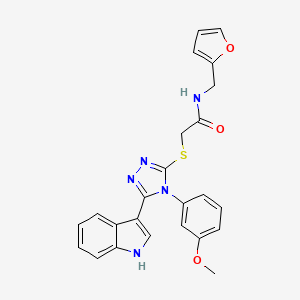

![molecular formula C17H15NO6S B2710627 methyl 4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]benzoate CAS No. 2034567-22-9](/img/structure/B2710627.png)

methyl 4-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)benzoate” is a sulfamoylbenzoate derivative. Sulfamoylbenzoates are a class of compounds that contain a benzoate group (a benzene ring attached to a carboxylate group) and a sulfamoyl group (a sulfur atom attached to two oxygen atoms and one nitrogen atom). The “N-([2,3’-bifuran]-5-ylmethyl)” part suggests that there is a bifuran group attached to the nitrogen of the sulfamoyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the benzoate, sulfamoyl, and bifuran groups. The benzoate and sulfamoyl groups would likely contribute to the polarity of the compound, while the bifuran group could potentially introduce some degree of aromaticity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar sulfamoyl and benzoate groups could affect its solubility, while the bifuran group could influence its stability .Aplicaciones Científicas De Investigación

Photochemical Decomposition

Research on sulfamethoxazole, a compound with a sulfamoyl functional group similar to the one in the query, has shown that it undergoes photochemical decomposition in acidic aqueous solutions, leading to various photoproducts. This study highlights the photolability of sulfamoyl-containing compounds, which could be relevant for understanding the stability and degradation pathways of methyl 4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)benzoate under environmental conditions (Wei Zhou & D. Moore, 1994).

Microbially Mediated Abiotic Formation

Another study on sulfamethoxazole identified microbially mediated abiotic transformation products under denitrifying conditions. This research is significant for environmental chemistry, showing how sulfamoyl-containing pharmaceuticals can undergo transformations, leading to the formation and retransformation of different products in water bodies (K. Nödler, T. Licha, M. Barbieri, & S. Pérez, 2012).

Novel Sulfonated Nanofiltration Membranes

In material science, studies have explored the synthesis of novel sulfonated thin-film composite nanofiltration membranes for dye treatment. These membranes show improved water flux and dye rejection capabilities. Research in this area could provide insights into the potential for incorporating sulfamoyl-containing compounds like methyl 4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)benzoate into novel materials for environmental applications (Yang Liu et al., 2012).

Synthesis and Characterization of Sulfonamide Metal Complexes

The synthesis and biological evaluation of sulfonamide metal complexes have been explored for their antimicrobial properties. This area of research demonstrates the potential pharmaceutical and biomedical applications of sulfamoyl-containing compounds in developing new antimicrobial agents (M. Pervaiz et al., 2020).

Mecanismo De Acción

Target of Action

Similar compounds, such as n-substituted 4-sulfamoylbenzoic acid derivatives, have been found to inhibit cytosolic phospholipase a2α (cpla2α), an enzyme involved in inflammatory responses .

Mode of Action

Based on its structural similarity to other sulfamoylbenzoic acid derivatives, it may interact with its target enzyme through a mechanism involving nucleophilic substitution or free radical reactions .

Biochemical Pathways

If it indeed inhibits cpla2α like its structural analogs, it could potentially affect the arachidonic acid cascade, a pathway involved in inflammation .

Result of Action

If it indeed inhibits cpla2α like its structural analogs, it could potentially reduce the production of inflammatory mediators .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-[[5-(furan-3-yl)furan-2-yl]methylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO6S/c1-22-17(19)12-2-5-15(6-3-12)25(20,21)18-10-14-4-7-16(24-14)13-8-9-23-11-13/h2-9,11,18H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOUOTQYVLLKEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2710550.png)

![3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2710553.png)

![N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-1-carboxamide](/img/structure/B2710557.png)

![ethyl (2E)-3,4-dimethyl-2-({3-oxo-3H-benzo[f]chromene-2-carbonyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2710558.png)

![3-[4-(5-Chlorothiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2710561.png)

![2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2710562.png)

![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2710565.png)